Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate
CAS No.: 152614-12-5
Cat. No.: VC8076507
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate - 152614-12-5](/images/structure/VC8076507.png)
Specification
CAS No. | 152614-12-5 |
---|---|
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.27 g/mol |
IUPAC Name | tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-9,13H,4-6H2,1-3H3 |
Standard InChI Key | WKKIHGBRNBOCMB-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CCC1C(C2)O |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1C(C2)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate belongs to the class of 7-azabicyclo[2.2.1]heptane derivatives. The bicyclo[2.2.1]heptane system consists of two fused cyclohexane rings sharing two bridging carbons, with a nitrogen atom replacing one carbon at the 7-position. The hydroxyl group at C-2 and the tert-butoxycarbonyl (Boc) group at N-7 introduce both polar and steric features, influencing reactivity and solubility . The (1R,2R,4S)-rel stereochemistry is critical for its interactions in biological systems, as demonstrated in cholinergic receptor ligands .
Physicochemical Data
The compound’s molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.28 g/mol . Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₉NO₃ | |
Molecular Weight | 213.28 g/mol | |
CAS Number | 152533-46-5 | |
Stereochemistry | (1R,2R,4S)-rel configuration | |
Functional Groups | Hydroxyl, tert-butyl carboxylate |
The Boc group enhances stability under basic conditions, while the hydroxyl group enables further functionalization via oxidation or substitution .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multistep sequences starting from chiral precursors. A notable approach, adapted from the synthesis of related 7-azabicyclo[2.2.1]heptane derivatives, employs L-serine as a starting material .
Transannular Alkylation Strategy
-
Hemiaminal Formation: L-serine is converted to a hemiaminal intermediate (e.g., 2 in ), which undergoes tandem Wittig/Michael reactions or iodosulfonamidation to form trisubstituted pyrrolidines .
-
Cyclization: A β-elimination of a silyl ether followed by transannular alkylation yields the bicyclic core. For example, tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate (20) is formed via this step .
-
Functionalization: Selective reduction of a ketone intermediate (e.g., 23) using samarium iodide (SmI₂) produces the C-2 hydroxyl group, followed by stereospecific hydrogenation to afford the final product .
Alternative Pathways
Patent literature describes the use of iodosulfonamidation and stereospecific reductions to access enantiomerically pure forms . For instance, the exo-face reduction of α,β-unsaturated esters (e.g., 25) ensures high stereochemical fidelity .
Optimization Challenges
-
Stereochemical Control: Achieving the desired (1R,2R,4S)-rel configuration requires precise reaction conditions, such as low temperatures (-78°C) for SmI₂-mediated reductions .
-
Yield Limitations: Transannular cyclization steps often suffer from moderate yields (50–70%) due to competing side reactions .
Applications in Pharmaceutical Chemistry
Cholinergic Receptor Ligands
Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as a precursor for nicotinic acetylcholine receptor (nAChR) modulators. Patent US6255490B1 discloses derivatives of 7-azabicyclo[2.2.1]heptane as potent ligands for treating Alzheimer’s disease and schizophrenia . The rigid bicyclic framework mimics the gauche conformation of acetylcholine, enhancing binding affinity .
Intermediate in Drug Synthesis
The compound’s hydroxyl and Boc groups allow derivatization into prodrugs or bioactive molecules. For example:
-
Antiviral Agents: Modified derivatives are explored in patents for targeting viral proteases .
-
Antidepressants: The bicyclic core is incorporated into serotonin reuptake inhibitors .
Future Directions
Synthetic Innovations
-
Catalytic Asymmetric Synthesis: Developing enantioselective methods using organocatalysts or transition-metal complexes.
-
Flow Chemistry: Enhancing yield and scalability through continuous-flow systems.
Therapeutic Exploration
-
Neurodegenerative Diseases: Optimizing bioavailability for CNS-targeted therapies.
-
Anticancer Agents: Investigating tubulin polymerization inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume